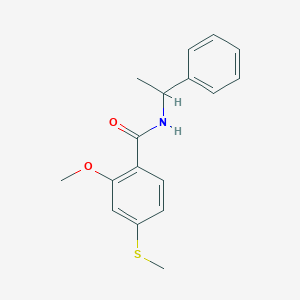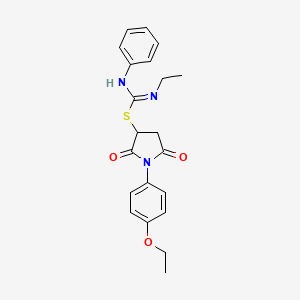
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide, also known as PD 168077, is a synthetic compound that belongs to the benzamide class of drugs. It is a selective dopamine D4 receptor agonist and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 is a selective dopamine D4 receptor agonist. It binds to the D4 receptor and activates it, leading to an increase in dopamine release in the brain. This results in the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, regions of the brain associated with reward and motivation. It has also been shown to increase the release of the neurotransmitter GABA in the amygdala, a region of the brain associated with anxiety and fear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has several advantages for use in lab experiments. It is a highly selective dopamine D4 receptor agonist, which allows for specific targeting of this receptor. It also has a relatively long half-life, which makes it useful for studying the long-term effects of dopamine D4 receptor activation. However, one limitation of 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077. One area of interest is its potential in treating drug addiction. 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential in treating schizophrenia. 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, further research is needed to better understand the long-term effects of dopamine D4 receptor activation and to determine the safety of 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 for use in humans.
Métodos De Síntesis
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-phenylethylamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with methylthiolate to form 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077.
Aplicaciones Científicas De Investigación
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential in treating drug addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12(13-7-5-4-6-8-13)18-17(19)15-10-9-14(21-3)11-16(15)20-2/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTGYRFJENKDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(methylsulfanyl)-N-(1-phenylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5145528.png)
![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145537.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)
![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5145583.png)
![2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5145590.png)

